4-Hexyl-1-methyl-4-phenyl-piperidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexyl-1-methyl-4-phenyl-piperidin-3-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-1-methyl-4-phenyl-piperidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters . The resulting piperidinol undergoes dehydration in an acidic environment to form the desired piperidinone .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include hydrogenation, cyclization, and annulation reactions, which are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Hexyl-1-methyl-4-phenyl-piperidin-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to obtain the reduced form of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Hexyl-1-methyl-4-phenyl-piperidin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hexyl-1-methyl-4-phenyl-piperidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hexyl-1-methyl-4-phenyl-piperidin-3-one include other piperidine derivatives such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
7500-17-6 |
---|---|
Molecular Formula |
C18H28ClNO |
Molecular Weight |
309.9 g/mol |
IUPAC Name |
4-hexyl-1-methyl-4-phenylpiperidin-3-one;hydrochloride |
InChI |
InChI=1S/C18H27NO.ClH/c1-3-4-5-9-12-18(16-10-7-6-8-11-16)13-14-19(2)15-17(18)20;/h6-8,10-11H,3-5,9,12-15H2,1-2H3;1H |
InChI Key |
FGSUXGOGDKOXJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CCN(CC1=O)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.